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Compound of Interest

Compound Name: 4-Bromo-2-nitrophenol

Cat. No.: B183274

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-Bromo-2-nitrophenol is a versatile synthetic intermediate of significant interest in the fields
of medicinal chemistry, fine chemical synthesis, and drug development. Its trifunctional nature,
featuring a phenolic hydroxyl group, a nitro group, and a bromine atom on an aromatic scaffold,
provides multiple reaction sites for strategic chemical modifications. This guide offers an in-
depth overview of the synthesis, key reactions, and applications of 4-Bromo-2-nitrophenol,
complete with detailed experimental protocols, quantitative data, and visual diagrams to
support advanced research and development endeavors.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of 4-Bromo-2-
nitrophenol is presented below, providing essential data for its identification and use in the
laboratory.

Table 1: Physicochemical Properties of 4-Bromo-2-nitrophenol
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Property Value

CAS Number 7693-52-9

Molecular Formula CeH4BrNO3

Molecular Weight 218.01 g/mol

Appearance Yellow crystalline powder or crystals
Melting Point 90-94 °C

Boiling Point 259.4 £ 20.0 °C (Predicted)

pKa 6.28 + 0.14 (Predicted)

Solubility Slightly soluble in water; soluble in ethanol,

chloroform, and ether.[1]

Table 2: Spectroscopic Data for 4-Bromo-2-nitrophenol

Technique Data
1H NMR Spectral data available.[2][3]

Spectral data for analogous compounds are
13C NMR available, aiding in the prediction of chemical

shifts.[4]

Infrared (IR)

Spectral data available.[5]

Mass Spectrometry (MS)

Spectral data available.[6]

Synthesis of 4-Bromo-2-nitrophenol

The primary industrial synthesis of 4-Bromo-2-nitrophenol involves the nitration of p-

bromophenol. A continuous flow method offers a safe and efficient approach to this synthesis.

Experimental Protocol: Synthesis via Nitration of p-
Bromophenol in a Continuous Flow Reactor
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This protocol describes a continuous flow synthesis method for 4-bromo-2-nitrophenol.[5][7]

[8]

Materials:

p-Bromophenol

Dichloroethane

Nitric acid (7-8 M)

Continuous flow reactor system with two pumps

Standard laboratory glassware for workup

Procedure:

o Prepare a solution of p-bromophenol in dichloroethane with a concentration of 1.8-2.2 M.
e Prepare a 7-8 M solution of nitric acid.

e Set up the continuous flow reactor, maintaining the temperature between 55-75°C and the
pressure between 0.35-0.45 MPa.

¢ Using two separate pumps, inject the p-bromophenol solution and the nitric acid solution into
the reactor.

» Allow a residence time of 20-30 minutes for the reaction to proceed.

o Collect the reactor output. The product, 4-Bromo-2-nitrophenol, will be in the organic
phase.

o Workup the organic phase by washing with water and a mild base to neutralize and remove
excess acid.

e Dry the organic phase and remove the solvent under reduced pressure to obtain the crude
product.
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« Further purification can be achieved by recrystallization.

p-Bromophenol in
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Continuous Flow Reactor
(55-75°C, 0.35-0.45 MPa)

Workup .
(Washing, Drying) s 4-Bromo-2-nitrophenol

Nitric Acid (7-8 M)

Click to download full resolution via product page

Synthesis of 4-Bromo-2-nitrophenol

Key Chemical Transformations and Applications

The strategic positioning of the hydroxyl, nitro, and bromo functional groups on the 4-Bromo-2-
nitrophenol scaffold allows for a diverse range of selective chemical transformations, making it
a valuable building block in the synthesis of more complex molecules.

4-Bromo-2-nitrophenol

Key Regactions

Aryl C-Br Displacement
(e.g., Suzuki Coupling)

Phenolic -OH Modification

Nitro Group Reduction
(e.g., Williamson Ether Synthesis)

(e.g., Hz, Pd/C)

Resulting|Scaffolds

2-Amino-4-bromophenol Substituted Ethers/Esters Biaryl Compounds
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Synthetic utility of 4-Bromo-2-nitrophenol

Nitro Group Reduction

The nitro group can be readily reduced to an amino group, yielding 2-amino-4-bromophenol.
This transformation is fundamental for introducing a nucleophilic amine, which can be utilized
for amide bond formation, diazotization, or as a precursor for synthesizing heterocyclic ring
systems.

This protocol details the catalytic hydrogenation of 4-Bromo-2-nitrophenol.
Materials:

e 4-Bromo-2-nitrophenol (e.g., 50.7 g, 233 mmol)

o Tetrahydrofuran (THF), 500 mL

e 5% Rhodium on Carbon (Rh/C) (e.g., 5.00 g)

e Hydrogen gas supply

« Filtration apparatus (e.g., Buchner funnel with Celite)

» Rotary evaporator

Procedure:

e In a suitable reaction vessel, dissolve 4-Bromo-2-nitrophenol in THF.
o Carefully add the 5% Rh/C catalyst to the solution.

o Pressurize the vessel with hydrogen gas according to standard catalytic hydrogenation
procedures.

e The reaction is typically complete within 11 hours. Monitor the reaction progress by TLC or
LC-MS.

o Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g.,
nitrogen).
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« Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite
pad with a small amount of THF.

» Combine the filtrates and concentrate under reduced pressure to yield 2-amino-4-
bromophenol.

Phenolic Hydroxyl Group Modification: Williamson Ether
Synthesis

The acidic proton of the phenolic hydroxyl group can be deprotonated to form a phenoxide, a
potent nucleophile for O-alkylation reactions, such as the Williamson ether synthesis, to
produce various aryl ethers.

This protocol provides a general procedure for the Williamson ether synthesis starting from a
phenol.

Materials:

4-Bromo-2-nitrophenol

Anhydrous base (e.g., K2COs, NaH)

Alkyl halide (e.g., methyl iodide, ethyl bromide)

Anhydrous polar aprotic solvent (e.g., DMF, Acetone)

Procedure:

Dissolve 4-Bromo-2-nitrophenol in the anhydrous solvent in a round-bottom flask under an
inert atmosphere.

Add the anhydrous base and stir the mixture at room temperature for a designated period to
form the phenoxide.

Add the alkyl halide dropwise to the reaction mixture.

Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
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o After completion, cool the mixture to room temperature and quench with water.
o Extract the product with a suitable organic solvent (e.g., ethyl acetate).

e Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

o Concentrate the organic phase under reduced pressure and purify the crude product by
column chromatography.

Table 3: Representative Data for Williamson Ether Synthesis of Phenols

Phenol Alkyl Halide Base Solvent Temp (°C) Yield (%)
4-
Alkyl Bromide  KOH Microwave
Bromophenol
Phenol Alkyl Halide Strong Base DMF/DMSO
4-Ethylphenol  Methyl lodide  NaOH - Reflux

Note: Specific yield data for 4-Bromo-2-nitrophenol in Williamson ether synthesis is not
readily available in the searched literature; the table provides conditions for analogous
reactions.

Bromine Atom Displacement: Suzuki-Miyaura Cross-
Coupling

The bromine atom serves as a key handle for carbon-carbon bond formation through
palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This

allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups, leading to the
synthesis of diverse biaryl compounds.

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide.
Materials:

¢ 4-Bromo-2-nitrophenol
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Arylboronic acid

Palladium catalyst (e.g., Pd(PPhs)4, Pd(OAC)2)

Base (e.g., K2COs, K3POa)

Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

In a reaction vessel, combine 4-Bromo-2-nitrophenol, the arylboronic acid, the palladium
catalyst, and the base.

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

Add the degassed solvent system.

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the
required time, monitoring by TLC or LC-MS.

Upon completion, cool the reaction to room temperature.

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

Wash the combined organic layers with water and brine, then dry over anhydrous sodium
sulfate.

Concentrate the solvent under reduced pressure and purify the crude product by column
chromatography.

Table 4: Representative Data for Suzuki-Miyaura Coupling of Aryl Bromides
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Aryl Boronic .
. . Catalyst Base Solvent Temp (°C) Yield (%)
Bromide Acid
4-
) Phenylboro  Pd-polymer _
Bromonitro ) ] ) K3POa Water - High
nic acid hybrid
benzene
4-
Phenylboro  Pd(II)-[N,O] )
Bromoacet ) ) - Methanol RT High
nic acid complex
ophenone
4- Pd on
Phenylboro
Bromophe ) ] porous - Water 150 (MW) >90
nic acid
nol glass

Note: Specific yield data for 4-Bromo-2-nitrophenol in Suzuki-Miyaura coupling is not readily
available in the searched literature; the table provides conditions for analogous reactions.

Applications in Drug Development

4-Bromo-2-nitrophenol is a valuable intermediate in the synthesis of various biologically
active compounds and active pharmaceutical ingredients (APIs). For instance, it can be used to
synthesize derivatives with potential applications as peptidase inhibitors for treating diabetes
and as Btk inhibitors for treating immune diseases.[7] Its derivatives have also been explored
for their potential as antimicrobial and antiviral agents.

Conclusion

4-Bromo-2-nitrophenol is a highly valuable and versatile synthetic intermediate with broad
applications in organic synthesis and drug discovery. The presence of three distinct and
strategically located functional groups allows for a wide array of chemical modifications,
enabling the construction of complex molecular architectures. The detailed protocols and data
provided in this guide are intended to facilitate the effective utilization of 4-Bromo-2-
nitrophenol in research and development, ultimately contributing to the advancement of
chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Bromo-2-nitrophenol(7693-52-9) 1H NMR spectrum [chemicalbook.com]

2. researchgate.net [researchgate.net]

3. DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates -
Google Patents [patents.google.com]

e 4. pure.hw.ac.uk [pure.hw.ac.uk]

e 5. nbinno.com [nbinno.com]

e 6. benchchem.com [benchchem.com]
o 7.researchgate.net [researchgate.net]
e 8. benchchem.com [benchchem.com]

 To cite this document: BenchChem. [4-Bromo-2-nitrophenol: A Comprehensive Technical
Guide for Synthetic Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b183274#4-bromo-2-nitrophenol-as-a-synthetic-
intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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